AP-III-a4 Hydrochloride: A Technical Guide to a Modulator of Enolase Function
AP-III-a4 Hydrochloride: A Technical Guide to a Modulator of Enolase Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, commonly known as ENOblock, is a novel small molecule that has garnered significant interest for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has unveiled a more complex mechanism of action. Evidence suggests that AP-III-a4 hydrochloride primarily modulates the non-glycolytic, or "moonlighting," functions of enolase, particularly by inducing its translocation to the nucleus where it acts as a transcriptional repressor. This guide provides a comprehensive overview of the technical details of AP-III-a4 hydrochloride, including its chemical properties, debated mechanism of action, detailed experimental protocols, and its effects on key signaling pathways.
Chemical and Physical Properties
There is a noted discrepancy in the literature and commercial listings regarding the CAS number and molecular weight of AP-III-a4, often stemming from confusion between the free base and its hydrochloride salt. The following table clarifies these properties based on available data.
| Property | AP-III-a4 (Free Base) | AP-III-a4 Hydrochloride (ENOblock) |
| Synonym | ENOblock | ENOblock Hydrochloride |
| CAS Number | 1177827-73-4 | 154-17-6 or 2070014-95-6 (Multiple reported) |
| Molecular Formula | C₃₁H₄₃FN₈O₃ | C₃₁H₄₄ClFN₈O₃ |
| Molecular Weight | 594.7 g/mol | 631.18 g/mol |
| Appearance | Crystalline solid | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol | Soluble in Water, DMSO, and Ethanol |
Mechanism of Action: A Tale of Two Functions
The prevailing current hypothesis is that AP-III-a4's biological effects are primarily mediated through the modulation of enolase's "moonlighting" functions.[4] Specifically, AP-III-a4 is shown to induce the nuclear translocation of enolase (specifically the ENO-1 isoform, which can act as the transcriptional repressor MBP-1).[5][6] In the nucleus, enolase can bind to DNA and repress the transcription of specific genes, leading to the compound's observed anti-cancer and anti-diabetic effects.[4]
Signaling Pathways Modulated by AP-III-a4 Hydrochloride
The primary mechanism involves the translocation of enolase to the nucleus, where it acts as a transcriptional repressor for key genes involved in metabolism and cell survival.
In the context of metabolic disease, this transcriptional repression affects key regulators of gluconeogenesis and lipogenesis.
In cancer, AP-III-a4 has been reported to down-regulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.
Experimental Protocols
Enolase Activity Assay
This protocol is designed to measure the enzymatic activity of enolase in cell lysates. It is based on a coupled enzyme reaction where the product of enolase, phosphoenolpyruvate (PEP), is used by pyruvate kinase (PK) to generate pyruvate, which is then converted to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in fluorescence.[2]
Materials:
-
Cell lysate
-
Reaction Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine (pH 7.4)
-
400 µM NADH
-
2 mM ADP
-
Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix
-
2.5 mM 2-phospho-D-glycerate (2-PGA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460 nm)
Procedure:
-
Prepare cell lysates by sonication in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4) and clarify by centrifugation.
-
Determine protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add cell lysate (equalized for protein content) to each well.
-
Prepare a master mix containing Reaction Buffer, NADH, ADP, PK, and LDH.
-
Add the master mix to each well containing the cell lysate. If testing inhibitors like AP-III-a4, add them at this stage and pre-incubate.
-
Initiate the reaction by adding 2-PGA to each well.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording fluorescence every 30-60 seconds for 30-60 minutes.
-
Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence decay curve. Enolase activity is proportional to this rate.
Cell Invasion Assay (Transwell/Boyden Chamber)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[7]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Extracellular Matrix (ECM) gel (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Stain (e.g., 0.2% Crystal Violet)
-
Cotton swabs
Procedure:
-
Coating the Inserts: Thaw ECM gel overnight at 4°C. Dilute the gel with cold serum-free medium. Add the diluted gel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow it to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest cells using trypsin and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup: Add complete medium with chemoattractant to the lower chamber (the well of the plate). Carefully add the cell suspension to the upper chamber of the ECM-coated insert. If testing AP-III-a4, include it in the medium in the upper and/or lower chambers.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours, depending on the cell type's invasive potential.
-
Fixation and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-invading cells and the ECM gel from the top surface of the membrane. Fix the invaded cells on the bottom surface of the membrane by immersing the insert in a fixative for 15-20 minutes. Stain the cells by immersing the insert in a crystal violet solution for 10-20 minutes.
-
Quantification: Gently wash the inserts to remove excess stain. Allow the membrane to dry. Count the number of stained, invaded cells in several random fields of view under a microscope.
Type 2 Diabetes Animal Model Study
This protocol outlines a general workflow for evaluating the anti-diabetic effects of AP-III-a4 hydrochloride in a genetic mouse model of type 2 diabetes (e.g., C57BL/KsJ-db/db mice).[6]
Workflow:
Quantitative Data Summary
The following table summarizes key quantitative findings from a study using the db/db mouse model of type 2 diabetes, following a 7-week treatment period.[3][6]
| Parameter | Vehicle Control (db/db) | AP-III-a4 (12 mg/kg) | Rosiglitazone (8 mg/kg) |
| Blood Glucose (mg/dL) | ~550 | ~350 | ~200 |
| LDL Cholesterol (mg/dL) | ~120 | ~75 | ~125 |
| Liver Fibrosis | High | Significantly Reduced | No significant change |
| Kidney Apoptosis | High | Significantly Reduced | Increased |
Conclusion
AP-III-a4 hydrochloride (ENOblock) is a compelling research compound with a nuanced mechanism of action that extends beyond simple enzymatic inhibition. Its ability to modulate the non-glycolytic, transcriptional regulatory functions of enolase opens up new avenues for therapeutic intervention in diseases characterized by metabolic dysregulation and aberrant cell survival, such as type 2 diabetes and cancer. The conflicting reports on its direct enzymatic activity underscore the importance of selecting appropriate assays and interpreting results within the broader context of enolase's moonlighting capabilities. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the multifaceted biology of AP-III-a4 and its target, enolase.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When Place Matters: Shuttling of Enolase-1 Across Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.ucsf.edu [pharm.ucsf.edu]
